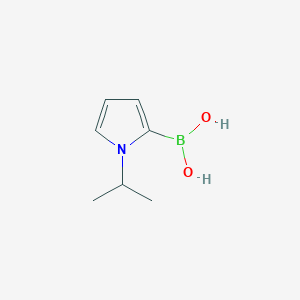

(1-isopropyl-1H-pyrrol-2-yl)boronic acid

Description

(1-Isopropyl-1H-pyrrol-2-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a pyrrole ring substituted with an isopropyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 2-position. This structure confers unique reactivity due to the interplay between the electron-rich pyrrole ring and the Lewis acidic boron center. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biomedical applications (e.g., protease inhibition), and sensor technologies due to their ability to form reversible covalent bonds with diols . However, the specific pharmacological and chemical properties of (1-isopropyl-1H-pyrrol-2-yl)boronic acid remain understudied compared to other boronic acids, necessitating comparative analysis with structurally or functionally related compounds.

Properties

Molecular Formula |

C7H12BNO2 |

|---|---|

Molecular Weight |

152.99 g/mol |

IUPAC Name |

(1-propan-2-ylpyrrol-2-yl)boronic acid |

InChI |

InChI=1S/C7H12BNO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6,10-11H,1-2H3 |

InChI Key |

OTCNPNVPSSWELT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CN1C(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrrole with a boron-containing reagent. One common method is the reaction of 1-isopropyl-1H-pyrrole with boronic acid or boronic ester under specific conditions to form the desired boronic acid derivative .

Industrial Production Methods

Industrial production of (1-isopropyl-1H-pyrrol-2-yl)boronic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-pyrrol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The boronic acid group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions involving (1-isopropyl-1H-pyrrol-2-yl)boronic acid include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving (1-isopropyl-1H-pyrrol-2-yl)boronic acid depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

(1-isopropyl-1H-pyrrol-2-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-pyrrol-2-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Boronic Acids

- In contrast, phenanthren-9-yl boronic acid’s extended aromatic system enhances π-π stacking in biological targets but may limit solubility .

Reactivity and Stability

Table 2: Comparative Reactivity Profiles

- Hydrolysis : Unlike pinanediol boronic esters, which hydrolyze rapidly under basic conditions , arylboronic acids like 4-nitrophenyl boronic acid exhibit slower hydrolysis rates, favoring stability in drug formulations .

Table 3: Antiproliferative and Inhibitory Potency

- Its structural similarity to peptidic boronic acids (e.g., bortezomib) suggests possible proteasome inhibition, but this requires validation .

- Enzyme Inhibition: The fungal HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates that side-chain flexibility enhances target engagement . By contrast, the rigid pyrrole core of (1-isopropyl-1H-pyrrol-2-yl)boronic acid may restrict conformational adaptability in enzyme binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.